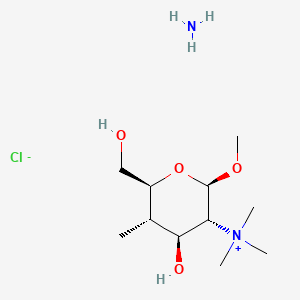

Trimethyl chitosan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52349-26-5 |

|---|---|

Molecular Formula |

C11H27ClN2O4 |

Molecular Weight |

286.79 g/mol |

IUPAC Name |

azane;[(2R,3R,4S,5S,6S)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-methyloxan-3-yl]-trimethylazanium;chloride |

InChI |

InChI=1S/C11H24NO4.ClH.H3N/c1-7-8(6-13)16-11(15-5)9(10(7)14)12(2,3)4;;/h7-11,13-14H,6H2,1-5H3;1H;1H3/q+1;;/p-1/t7-,8-,9-,10+,11-;;/m1../s1 |

InChI Key |

HFNQAFWMDXYZFM-YHSFBLOESA-M |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)[N+](C)(C)C)OC)CO.N.[Cl-] |

Canonical SMILES |

CC1C(OC(C(C1O)[N+](C)(C)C)OC)CO.N.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Trimethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl chitosan (TMC), a quaternized derivative of the natural polysaccharide chitosan, stands out as a polymer of significant interest in the biomedical and pharmaceutical fields. The permanent positive charge endowed by the trimethylammonium groups overcomes the primary limitation of native chitosan—its poor solubility at neutral and physiological pH.[1][2] This enhanced aqueous solubility across a wide pH range, coupled with its inherent mucoadhesive and permeation-enhancing properties, makes TMC an exceptionally versatile excipient for advanced drug delivery systems.[1][3][4]

This technical guide provides an in-depth overview of the core physicochemical properties of TMC. It includes quantitative data, detailed experimental protocols for characterization, and visual diagrams of key processes to support researchers and developers in harnessing the full potential of this polymer.

Synthesis of this compound

The synthesis of TMC involves the methylation of the primary amino groups on the chitosan backbone. The most common method is reductive methylation using methyl iodide under strong basic conditions, often in a solvent like N-methyl-2-pyrrolidone (NMP). The reaction conditions, such as temperature, reaction time, and the ratio of reagents, are critical as they directly influence the Degree of Quaternization (DQ), a parameter that dictates many of TMC's final properties.

Experimental Protocol: Two-Step Synthesis of TMC

This protocol describes a common two-step reductive methylation process designed to achieve a high degree of quaternization while minimizing side reactions like O-methylation.

Materials:

-

Chitosan (low molecular weight)

-

N-methyl-2-pyrrolidone (NMP)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Sodium iodide (NaI)

-

Acetone

-

Ethanol (95%)

-

Deionized water

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

Chitosan Dispersion: Disperse 1.0 g of chitosan in 50 mL of NMP in a three-necked flask equipped with a mechanical stirrer.

-

Alkalinization: Add 2.5 g of NaOH and 2.5 g of NaI to the suspension. Stir vigorously for 1 hour at 60°C to activate the chitosan.

-

First Methylation Step: Cool the mixture to 40°C. Add 7 mL of methyl iodide dropwise. Allow the reaction to proceed for 2 hours at 60°C.

-

Second Methylation Step: Add an additional 1.25 g of NaOH and 3.5 mL of methyl iodide to the reaction mixture. Continue stirring at 60°C for another 2 hours.

-

Precipitation: Cool the reaction mixture to room temperature. Precipitate the crude TMC by pouring the solution into 400 mL of cold acetone with vigorous stirring.

-

Washing: Filter the precipitate and wash it extensively with ethanol to remove NMP, unreacted reagents, and by-products. Repeat the washing step until the filtrate is neutral.

-

Purification: Dissolve the washed product in a minimal amount of deionized water. Dialyze the solution against deionized water for 48 hours, changing the water frequently to ensure the removal of all salts and impurities.

-

Isolation: Lyophilize (freeze-dry) the purified solution to obtain the final TMC product as a white, fluffy solid.

Core Physicochemical Properties

The functional performance of TMC is governed by several key physicochemical parameters. These properties are highly interdependent and are primarily controlled by the parent chitosan's molecular weight and the degree of quaternization achieved during synthesis.

Data Presentation: Summary of Properties

The following table summarizes the typical quantitative ranges for the essential properties of TMC.

| Property | Typical Range | Influencing Factors | Common Characterization Method |

| Molecular Weight (Mw) | 60 - 550 kDa | Mw of parent chitosan, synthesis-induced degradation | Gel Permeation Chromatography (GPC/SEC) |

| Degree of Quaternization (DQ) | 10% - 95% | Synthesis conditions (reagent ratios, time, temp.) | ¹H NMR Spectroscopy, Titration |

| Aqueous Solubility | Soluble from pH 1-9 | Degree of Quaternization (DQ > 40% for high solubility) | Visual Observation, UV-Vis Spectroscopy |

| Zeta Potential | +15 to +57 mV | DQ, pH, ionic strength of the medium | Dynamic Light Scattering (DLS) |

| Intrinsic Viscosity | 8 - 14 cP (5% w/v) | Mw, DQ, polymer concentration, ionic strength | Rotational Viscometry |

| Thermal Stability (Td) | Onset ~220-250 °C | Decreases with increasing DQ | Thermogravimetric Analysis (TGA) |

Key Properties In-Depth

-

Degree of Quaternization (DQ): This is arguably the most critical parameter. It represents the percentage of glucosamine units that have been converted to quaternary ammonium groups. A higher DQ leads to a higher positive charge density and significantly improved water solubility, especially at neutral and alkaline pH. An optimal DQ of 40-50% is often cited for achieving effective transepithelial drug delivery.

-

Solubility: Unlike its parent molecule, chitosan (which is only soluble below pH ~6.5), TMC with a sufficient DQ is soluble over a wide pH range. This property is fundamental to its application in physiological environments, such as the intestines or nasal cavity, which have a neutral pH.

-

Zeta Potential: As a cationic polyelectrolyte, TMC exhibits a positive zeta potential in solution. This positive surface charge is the primary driver for its mucoadhesive properties, facilitating electrostatic interactions with negatively charged components of mucus, such as sialic acid glycoproteins.

-

Mucoadhesion: The electrostatic attraction between the positively charged TMC and the negatively charged mucosal surfaces allows drug delivery systems formulated with TMC to adhere to the site of application. This prolonged residence time significantly increases the opportunity for drug absorption.

-

Thermal Stability: Thermogravimetric analysis (TGA) shows that the thermal stability of TMC is slightly lower than that of the parent chitosan and tends to decrease as the degree of substitution increases. The decomposition typically begins around 220-250°C.

Experimental Protocols for Characterization

Accurate and reproducible characterization is essential for understanding and applying TMC effectively.

Protocol: Determination of Degree of Quaternization (DQ) by ¹H NMR Spectroscopy

Principle: The DQ is calculated by comparing the integral of the signal from the methyl protons of the trimethylammonium group [-N⁺(CH₃)₃] with the integral of a reference proton on the chitosan backbone (e.g., the H1 anomeric proton).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized TMC in 1.0 mL of deuterium oxide (D₂O). Ensure complete dissolution.

-

NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic sharp singlet peak for the nine protons of the trimethylammonium group [-N⁺(CH₃)₃], which typically appears around 3.3-3.4 ppm .

-

Identify the broad signal corresponding to the anomeric proton (H1) of the glucosamine ring, which appears between 5.2-5.9 ppm .

-

Integrate both peaks accurately.

-

-

Calculation: Use the following formula to calculate the DQ: DQ (%) = [(Integral of N⁺(CH₃)₃ peak / 9) / (Integral of H1 peak / 1)] * 100

Protocol: Measurement of Zeta Potential

Principle: Zeta potential is measured using Dynamic Light Scattering (DLS) with an electrophoretic mobility measurement component. The instrument applies an electric field across the sample and measures the velocity of the charged TMC nanoparticles, from which the zeta potential is calculated.

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of TMC nanoparticles (e.g., 0.1 mg/mL) in a suitable buffer or deionized water. The dispersion medium should be chosen based on the intended application (e.g., phosphate-buffered saline for physiological conditions).

-

Instrument Setup: Use a Zetasizer or similar instrument. Ensure the instrument is calibrated and the appropriate measurement cell (e.g., disposable folded capillary cell) is clean.

-

Measurement:

-

Load the sample into the measurement cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions. Typically, at least three measurements are taken and averaged.

-

-

Data Analysis: The instrument software will automatically calculate the zeta potential value in millivolts (mV) and its distribution. A value between +15 and +30 mV is common and indicates good colloidal stability due to electrostatic repulsion.

Mandatory Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for TMC synthesis and key characterization steps.

Mechanism of Mucoadhesion and Permeation Enhancement

Caption: TMC's dual mechanism for enhancing drug delivery via mucoadhesion and paracellular transport.

References

- 1. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

trimethyl chitosan synthesis from crustacean shells

An In-depth Technical Guide on the Synthesis of Trimethyl Chitosan from Crustacean Shells

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of N,N,N-trimethyl chitosan (TMC) from crustacean shells. TMC, a quaternized derivative of chitosan, offers enhanced solubility and mucoadhesive properties, making it a promising excipient for advanced drug delivery systems.[1][2] This guide details the multi-step process, from the extraction of chitin from its natural source to the final chemical modification, presenting quantitative data and detailed experimental protocols for each stage.

Overview of the Synthesis Pathway

The conversion of raw crustacean shells into this compound is a three-stage process:

-

Chitin Extraction: This initial step involves the removal of inorganic materials (demineralization) and proteins (deproteinization) from the crustacean shell waste to isolate purified chitin.[3][4][5]

-

Chitosan Synthesis: The extracted chitin is then subjected to deacetylation, a chemical process that removes acetyl groups from the polymer chain to yield chitosan. The degree of deacetylation is a critical parameter influencing the properties of the resulting chitosan.

-

N,N,N-Trimethyl Chitosan Synthesis: Finally, the primary amino groups of chitosan are quaternized through methylation to produce N,N,N-trimethyl chitosan. This modification imparts a permanent positive charge and improves solubility over a wide pH range.

The overall experimental workflow is depicted below.

Experimental Protocols and Data

This section provides detailed methodologies for each synthesis stage, accompanied by tables summarizing key quantitative data from various studies to allow for easy comparison.

Stage 1: Chitin Extraction

The primary goal of this stage is to remove the inorganic and protein components of the crustacean exoskeleton. The order of demineralization and deproteinization can be varied.

2.1.1. Experimental Protocol: Chemical Extraction of Chitin

-

Preparation of Raw Material: Wash crustacean shells (e.g., shrimp, crab) thoroughly with water to remove soluble impurities and residual tissues. Dry the shells in an oven at 60-70°C and then grind them into a fine powder.

-

Demineralization:

-

Suspend the shell powder in an acidic solution (e.g., HCl, H₂SO₄) at room temperature. The solid-to-liquid ratio and acid concentration can be varied (see Table 1).

-

Stir the suspension for a specified duration.

-

Filter the mixture and wash the solid residue with distilled water until the pH is neutral.

-

Dry the demineralized shells.

-

-

Deproteinization:

-

Treat the demineralized shell powder with an alkaline solution (typically NaOH or KOH).

-

Heat the mixture at an elevated temperature with constant stirring.

-

Filter the suspension and wash the resulting solid (chitin) with distilled water until neutral.

-

Dry the purified chitin. An optional bleaching step can be included to obtain a colorless product.

-

2.1.2. Quantitative Data for Chitin Extraction

| Parameter | Acid | Concentration | Solid:Liquid Ratio (w/v) | Time (h) | Temperature (°C) | Source |

| Demineralization | HCl | 4% | 1:14 | 36 | Room Temp. | |

| HCl | 1 M | 1:10 | 0.5 - 6 | Room Temp. | ||

| H₂SO₄ | 0.5 M | 1:50 | - | Room Temp. | ||

| Deproteinization | NaOH | 5% | 1:12 | 24 | 90 | |

| NaOH | 1 M | 1:10 | 3 | 80 | ||

| KOH | 1.0 M | 1:50 | - | 75 |

Table 1: Comparative data on reaction conditions for chitin extraction.

Stage 2: Chitosan Synthesis (Deacetylation)

Deacetylation converts chitin into chitosan by removing the acetyl groups from the N-acetyl-D-glucosamine units. The extent of this reaction, known as the degree of deacetylation (DD), is crucial as it influences chitosan's solubility and reactivity.

2.2.1. Experimental Protocol: Deacetylation of Chitin

-

Alkaline Treatment: Suspend the purified chitin in a concentrated solution of NaOH or KOH (typically 40-50% w/v).

-

Heating: Heat the mixture at a high temperature (often above 100°C) for several hours under stirring. The reaction is often carried out under a nitrogen atmosphere to prevent degradation.

-

Purification:

-

Cool the mixture and filter to collect the solid product.

-

Wash the chitosan extensively with distilled water until the filtrate is neutral.

-

Dry the final chitosan product.

-

2.2.2. Quantitative Data for Chitosan Synthesis

| Base | Concentration (% w/v) | Solid:Liquid Ratio (w/v) | Time (h) | Temperature (°C) | Resulting DD (%) | Source |

| NaOH | 50% | - | - | 100 | - | |

| NaOH | 50% | - | - | >100 | 76.69 | |

| KOH | 30% | 1:20 | 0.12 - 0.25 (Microwave) | - | up to 77.6 (yield) | |

| NaOH | 40-50% | - | - | >100 | 60-100 |

Table 2: Reaction conditions for the deacetylation of chitin to chitosan.

Stage 3: N,N,N-Trimethyl Chitosan Synthesis

This final stage introduces permanent positive charges onto the chitosan backbone, enhancing its solubility in neutral and alkaline conditions. The most common method involves the use of methyl iodide as a methylating agent.

2.3.1. Experimental Protocol: N-methylation of Chitosan

-

Dispersion: Disperse chitosan powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP).

-

Alkylation:

-

Add a strong base (e.g., NaOH) and stir the mixture.

-

Add methyl iodide (CH₃I) and heat the reaction mixture (e.g., at 60°C) for several hours under a condenser. Potassium iodide can be used as a catalyst.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding a non-solvent like acetone or diethyl ether.

-

Collect the precipitate by centrifugation.

-

-

Ion Exchange: To replace the iodide counter-ions with chloride, dissolve the product in a sodium chloride (NaCl) solution.

-

Final Product Recovery: Re-precipitate the N,N,N-trimethyl chitosan chloride with acetone, wash, and dry to obtain a white powder.

2.3.2. Quantitative Data for this compound Synthesis

| Chitosan (g) | NMP (mL) | NaOH (15%) (mL) | KI (g) | CH₃I (mL) | Time (h) | Temp. (°C) | Degree of Quaternization (%) | Source |

| 1 | 40 | 5.5 | 2.4 | 5.75 | 6 | 60 | - | |

| - | - | - | - | - | 0.5 | 60 | 40 - 60 | |

| - | - | - | - | - | - | - | 70 - 82 |

Table 3: Reaction parameters for the synthesis of N,N,N-trimethyl chitosan.

2.3.3. Characterization and Degree of Quaternization (DQ)

The final TMC product is typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. ¹H-NMR is particularly important for determining the degree of quaternization (DQ), which is a measure of the percentage of amino groups that have been trimethylated.

The DQ can be calculated from the ¹H-NMR spectrum using the following equation: % DQ = { [I(CH₃)₃ / I(H1)] * (1/9) } * 100 Where I(CH₃)₃ is the integral of the proton signal from the trimethylamino groups (around 3.3 ppm) and I(H1) is the integral of the anomeric proton signal of the glucosamine unit.

Mechanism of Action in Drug Delivery

TMC is a highly effective permeation enhancer, particularly for transmucosal drug delivery (e.g., nasal, oral). Its mechanism of action is primarily attributed to its ability to interact with and transiently open the tight junctions between epithelial cells.

References

An In-depth Technical Guide to the Core Principles of Trimethyl Chitosan Quaternization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Chitosan's Limitations

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biomaterial of significant interest in the pharmaceutical and biomedical fields. Its inherent properties, including biocompatibility, biodegradability, and non-toxicity, make it an attractive candidate for various applications, particularly in drug delivery. However, the utility of chitosan is substantially limited by its poor solubility in aqueous solutions at neutral and physiological pH (pH > 6.5). This insolubility stems from the protonation of its primary amino groups (pKa ≈ 6.5), which are responsible for its charge and solubility in acidic environments.

To address this critical limitation, chemical modification of chitosan is employed. Among the most successful modifications is quaternization, which leads to the synthesis of N,N,N-trimethyl chitosan (TMC). This process introduces a permanent positive charge onto the chitosan backbone by converting the primary amino groups into quaternary ammonium groups. The resulting derivative, TMC, is water-soluble over a wide pH range, significantly expanding its applicability. Furthermore, TMC exhibits enhanced mucoadhesive properties and acts as a potent permeation enhancer, making it a superior vehicle for the delivery of therapeutic molecules, including peptides, proteins, and nucleic acids.

The Chemistry of Quaternization: Core Principles

The synthesis of TMC is fundamentally a nucleophilic substitution reaction. The primary amino groups (-NH₂) located at the C-2 position of the glucosamine units in the chitosan backbone serve as nucleophiles. The process involves the methylation of these amino groups, which typically occurs in a stepwise manner, progressing from monomethylated and dimethylated intermediates to the final trimethylated quaternary ammonium salt.

Key Reaction Components:

-

Chitosan: The starting biopolymer. The degree of deacetylation (DD) is a critical parameter, as a higher DD provides more primary amino groups available for methylation.

-

Methylating Agent: The source of methyl groups. Methyl iodide (CH₃I) is the most common and effective agent used. Alternative, less toxic reagents like dimethyl sulfate and "green" reagents such as dimethyl carbonate have also been explored.

-

Base: A strong base, typically sodium hydroxide (NaOH), is essential. It deprotonates the amino groups, enhancing their nucleophilicity and driving the reaction forward.

-

Solvent: N-methyl-2-pyrrolidone (NMP) is a widely used solvent that effectively dissolves chitosan and facilitates the reaction.

-

Catalyst: Sodium iodide (NaI) is often added as a catalyst when using methyl iodide to promote the reaction.

A significant challenge in TMC synthesis is the potential for undesired side reactions, primarily the O-methylation of the hydroxyl groups at the C-3 and C-6 positions. This side reaction can reduce the water solubility of the final product and is typically favored by very high concentrations of the base.

Experimental Protocols: Synthesis and Characterization

Precise control over reaction conditions is paramount to achieving the desired degree of quaternization (DQ) and minimizing side reactions. Below are detailed methodologies for a common synthesis route and the subsequent characterization of TMC.

Detailed Methodology for TMC Synthesis (Direct Methylation)

This protocol is a widely adopted method for synthesizing N,N,N-trimethyl chitosan iodide.

-

Dissolution of Chitosan: Disperse chitosan powder in N-methyl-2-pyrrolidone (NMP) in a reaction vessel equipped with a magnetic stirrer. Stir the suspension until it becomes a homogeneous gel.

-

Alkalinization: Add an aqueous solution of sodium hydroxide (NaOH) to the chitosan suspension and stir vigorously. Subsequently, add powdered NaOH and allow the mixture to react at an elevated temperature (e.g., 60°C) for a specified period (e.g., 20-30 minutes). This step is crucial for activating the amino groups.

-

Methylation: Introduce sodium iodide (NaI) followed by the dropwise addition of methyl iodide (CH₃I). The reaction is typically continued for 30 to 120 minutes at 60°C. For a higher degree of quaternization, this step can be repeated.

-

Precipitation: Terminate the reaction by cooling the mixture to room temperature. Precipitate the synthesized TMC by adding a large excess of a non-solvent, such as diethyl ether or ethanol, to the reaction mixture.

-

Purification: Collect the precipitate by filtration and wash it repeatedly with the non-solvent to remove unreacted reagents. Further purify the product by dialysis against distilled water for 48-72 hours to eliminate residual salts and NMP.

-

Ion Exchange (Optional but Recommended): To replace the potentially toxic iodide counter-ion with chloride, dissolve the purified TMC iodide in a sodium chloride solution and stir for several hours. Subsequently, dialyze against distilled water to remove excess NaCl.

-

Lyophilization: Freeze-dry the purified TMC solution to obtain a white, fluffy solid product, which can be stored in a desiccator.

Characterization Protocols

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the successful methylation of chitosan.

-

Sample Preparation: Prepare a pellet by mixing a small amount of dry TMC powder with potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Analysis: Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Interpretation: The key indicator of successful trimethylation is the appearance of a new, distinct peak around 1480-1500 cm⁻¹, which corresponds to the C-H stretching of the methyl groups attached to the nitrogen atom. Other characteristic peaks for the chitosan backbone, such as O-H/N-H stretching (~3430 cm⁻¹) and C=O stretching (~1650 cm⁻¹), will also be present.

3.2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the definitive method for both structural confirmation and the quantitative determination of the Degree of Quaternization (DQ).

-

Sample Preparation: Dissolve a precise amount of lyophilized TMC in deuterium oxide (D₂O).

-

Analysis: Acquire the ¹H NMR spectrum.

-

Interpretation: The spectrum of TMC shows a characteristic sharp singlet peak between 3.1 and 3.3 ppm, which is attributed to the nine equivalent protons of the trimethylammonium group (-N⁺(CH₃)₃). The protons of the sugar backbone appear in the region of 3.2-3.5 ppm, while the anomeric proton (H-1) signal is located around 4.6-5.7 ppm.

3.2.3. Calculation of the Degree of Quaternization (DQ)

The DQ is calculated from the ¹H NMR spectrum by comparing the integrated area of the trimethylammonium protons signal to the integrated area of a reference proton on the chitosan backbone (typically the anomeric H-1 proton).

The formula is as follows: DQ (%) = [ (Integral of -N⁺(CH₃)₃ protons) / ( (Integral of H-1 proton) × 9 ) ] × 100%

Where:

-

The integral of the -N⁺(CH₃)₃ peak corresponds to 9 protons.

-

The integral of the H-1 peak corresponds to 1 proton.

Data Presentation: Factors Influencing Quaternization

The efficiency of the quaternization reaction and the final properties of the TMC are governed by several experimental parameters. The quantitative impact of these factors is summarized below.

| Parameter | Effect on Degree of Quaternization (DQ) | Associated Considerations | Reference |

| Reaction Time | DQ generally increases with longer reaction times. | Prolonged exposure to heat and base can lead to significant polymer chain degradation (depolymerization). | |

| Reaction Temperature | Higher temperatures (up to a point, e.g., 80°C) accelerate the reaction rate, increasing DQ. | Temperatures above an optimal point may not significantly increase DQ and can promote side reactions (O-methylation) and degradation. | |

| Base (NaOH) Conc. | An excess of NaOH enhances the nucleophilicity of the amino groups, favoring higher DQ. | Very high concentrations can cause severe depolymerization and increase the rate of undesired O-methylation, potentially reducing water solubility. | |

| Methyl Iodide (CH₃I) Conc. | A molar excess of CH₃I is required to drive the reaction towards complete trimethylation. | Methyl iodide is toxic and must be handled with appropriate safety measures. | |

| Chitosan MW | Lower molecular weight chitosan may exhibit higher reactivity due to better solubility and reduced steric hindrance. | The final application may dictate the desired molecular weight of the TMC. | |

| Chitosan DD | A higher degree of deacetylation (DD) provides more free amino groups, allowing for a potentially higher maximum DQ. | The DD of the starting chitosan is a primary limiting factor for the achievable DQ. |

| Characterization Data Examples | ||

| Technique | Chitosan (Starting Material) | N,N,N-Trimethyl Chitosan (Product) |

| FTIR Peak (cm⁻¹) | ~1590 (N-H bending) | ~1485 (C-H stretching of -N⁺(CH₃)₃) |

| ¹H NMR Peak (ppm) | No signal at ~3.2 ppm | Sharp singlet at ~3.2-3.3 ppm (-N⁺(CH₃)₃) |

| Solubility (pH 7.4) | Insoluble | Soluble |

| Zeta Potential (mV) | Low positive or neutral | High positive (e.g., +12 to +50 mV) |

| Crystallinity (XRD) | Semi-crystalline | Amorphous |

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

Experimental Workflow for TMC Synthesis

Caption: General experimental workflow for the synthesis of N,N,N-trimethyl chitosan (TMC).

Mechanism of Mucoadhesion

Caption: Electrostatic interaction between cationic TMC and anionic mucin drives mucoadhesion.

**5.3. Paracellular Perm

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N,N-Trimethyl Chitosan for Drug Delivery

N,N,N-trimethyl chitosan (TMC) has emerged as a highly promising cationic polymer for advanced drug delivery systems. A quaternized derivative of chitosan, TMC overcomes the primary limitation of its parent polymer—poor solubility at physiological pH.[1][2] This modification significantly enhances its utility in a wide range of pharmaceutical applications, from oral and nasal drug delivery to vaccine and gene therapy.[3][4][5] This technical guide provides a comprehensive overview of TMC, including its synthesis, physicochemical properties, mechanisms of action, and applications, with a focus on quantitative data and detailed experimental protocols.

Synthesis of N,N,N-Trimethyl Chitosan

The synthesis of TMC typically involves the methylation of the primary amino groups of chitosan. A common and effective method is reductive methylation using methyl iodide in the presence of a strong base.

A two-step reductive methylation process can be employed for a controlled synthesis of TMC.

Materials:

-

Chitosan (CHT)

-

N-methyl-2-pyrrolidinone (NMP)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Sodium iodide (NaI)

-

Deionized water

-

Ethanol

-

Acetone

Procedure:

-

Disperse 1 g of chitosan in 40 mL of N-methyl-2-pyrrolidinone (NMP).

-

Add 5.5 mL of a 15% (w/v) sodium hydroxide solution and 2.4 g of sodium iodide to the chitosan suspension and stir until a clear solution is formed.

-

Heat the reaction mixture to 60°C.

-

Add 5.75 mL of methyl iodide to the reaction mixture. To control the degree of quaternization, the addition can be performed in portions over several hours.

-

Allow the reaction to proceed for 6 hours at 60°C under constant stirring.

-

Precipitate the resulting TMC by adding the reaction mixture to an excess of ethanol or acetone.

-

Wash the precipitate repeatedly with ethanol to remove unreacted reagents and byproducts.

-

Dry the purified TMC product under vacuum.

Characterization: The successful synthesis and the degree of quaternization (DQ) of TMC can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic peaks of TMC, such as the C-H stretch of the methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the presence of the trimethylamino group (a characteristic peak around 3.1-3.3 ppm) and to calculate the degree of quaternization.

-

Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the synthesized polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of TMC.

-

X-ray Diffraction (XRD): To determine the crystallinity of the polymer.

Diagram of N,N,N-Trimethyl Chitosan Synthesis

Caption: A schematic workflow for the synthesis of N,N,N-trimethyl chitosan.

Physicochemical Properties of N,N,N-Trimethyl Chitosan

The physicochemical properties of TMC are crucial for its performance in drug delivery applications. These properties are significantly influenced by the degree of quaternization (DQ) and the degree of dimethylation (DD).

| Property | Description | Impact on Drug Delivery | Reference(s) |

| Solubility | TMC exhibits excellent solubility over a wide pH range, including neutral and basic conditions, unlike chitosan which is only soluble in acidic media. The highest solubility is often observed at an intermediate DQ of around 40%. | Enables the formulation of drug delivery systems for various administration routes where the pH is neutral, such as the intestines and nasal cavity. | |

| Positive Charge | The permanent positive charge on the quaternary ammonium groups of TMC is independent of pH. | Enhances mucoadhesion through electrostatic interactions with negatively charged sialic acid residues in mucus, prolonging the residence time of the drug delivery system at the absorption site. It also facilitates interaction with negatively charged cell membranes. | |

| Mucoadhesion | TMC demonstrates superior mucoadhesive properties compared to chitosan due to its strong positive charge. | Improves the contact time between the drug formulation and the mucosal surface, leading to enhanced drug absorption. | |

| Permeation Enhancement | TMC can transiently open the tight junctions between epithelial cells, facilitating the paracellular transport of drugs. An optimal DQ of 40-50% is reported for effective transepithelial delivery. | Significantly increases the absorption of hydrophilic and macromolecular drugs, such as peptides, proteins, and vaccines, across mucosal barriers. | |

| Biocompatibility | TMC is generally considered biocompatible and non-toxic, although cytotoxicity can be dependent on the concentration and DQ. | Makes it a suitable carrier for a wide range of therapeutic agents with minimal adverse effects. |

N,N,N-Trimethyl Chitosan Nanoparticles for Drug Delivery

TMC is frequently formulated into nanoparticles (NPs) to encapsulate and deliver therapeutic agents. The ionic gelation method is a widely used, simple, and mild technique for preparing TMC NPs.

Materials:

-

N,N,N-trimethyl chitosan (TMC)

-

Sodium tripolyphosphate (TPP)

-

Drug (e.g., protein, peptide, or small molecule)

-

Deionized water

-

Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Dissolve TMC in deionized water or a suitable buffer to a specific concentration (e.g., 10 mg/mL).

-

If encapsulating a drug, dissolve the drug in the TMC solution or a separate aqueous solution. For protein encapsulation, a BSA solution (e.g., 4 mg/100 µL) can be mixed with the TMC solution.

-

Prepare an aqueous solution of the cross-linking agent, sodium tripolyphosphate (TPP), at a specific concentration (e.g., 1 mg/mL).

-

Add the TPP solution dropwise to the TMC solution under constant stirring at room temperature.

-

Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation of nanoparticles.

-

The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove unreacted components.

Characterization of TMC Nanoparticles:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined by Laser Doppler Anemometry to assess the surface charge and stability of the nanoparticles.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Drug Loading Efficiency (LE) and Loading Capacity (LC): Quantified by measuring the amount of non-encapsulated drug in the supernatant after centrifugation.

-

In Vitro Drug Release: Studied using a dialysis method in a relevant release medium (e.g., PBS at 37°C).

Diagram of TMC Nanoparticle Formation and Drug Encapsulation

Caption: The process of ionic gelation for forming drug-loaded TMC nanoparticles.

Mechanisms of Enhanced Drug Delivery by TMC

TMC enhances drug delivery through several key mechanisms, primarily related to its positive charge and interaction with biological membranes.

| Mechanism | Description | Consequence | Reference(s) |

| Mucoadhesion | The cationic TMC interacts electrostatically with the anionic sialic acid and sulfonic acid moieties in the mucus layer. | Prolonged residence time of the drug delivery system at the site of absorption, leading to a higher concentration gradient and increased drug uptake. | |

| Paracellular Transport Enhancement | TMC transiently and reversibly opens the tight junctions between epithelial cells. This is thought to involve the interaction of the positively charged polymer with components of the tight junction complex. | Increased permeability of the epithelial barrier to hydrophilic and macromolecular drugs that are typically poorly absorbed. | |

| Transcellular Transport | Positively charged TMC nanoparticles can be taken up by cells via endocytosis. This can be adsorptive-mediated or caveolae-mediated endocytosis. | Intracellular delivery of drugs, which is particularly important for gene therapy and the delivery of drugs that act on intracellular targets. | |

| Inhibition of P-glycoprotein (P-gp) | Some studies suggest that chitosan and its derivatives can inhibit the efflux pump P-glycoprotein, which is responsible for the removal of many drugs from cells. | Increased intracellular drug concentration and improved therapeutic efficacy of drugs that are P-gp substrates. | |

| Protection from Degradation | Encapsulation of drugs within TMC nanoparticles protects them from enzymatic degradation in the gastrointestinal tract. | Enhanced stability and bioavailability of sensitive drugs, such as peptides and proteins, when administered orally. |

Diagram of TMC-Mediated Drug Absorption Enhancement

Caption: Mechanisms by which TMC nanoparticles enhance drug absorption across epithelial barriers.

Quantitative Data on TMC-Based Drug Delivery Systems

The following tables summarize quantitative data from various studies on TMC nanoparticles for drug delivery.

| Drug/Antigen | TMC/Cross-linker Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |

| Ovalbumin | - | ~350 | Positive | |

| FITC-BSA | TMC/TPP 10:1 | 150 | - | |

| SOD | TMC/TPP 12:1 | 138 | - | |

| Hepatitis B Surface Antigen (HBsAg) | - | 143 ± 33 | - | |

| Monoclonal Antibody | TMC/Antibody 5:0.3 | 59 ± 17 | +16.5 ± 0.5 |

| Drug/Antigen | Loading Efficiency (%) | Loading Capacity (%) | In Vitro Release Profile | Reference(s) |

| Ovalbumin | Up to 95 | Up to 50 | >70% remained associated for at least 3 hours | |

| FITC-BSA | 25 | - | - | |

| SOD | 36 | - | - | |

| Hepatitis B Surface Antigen (HBsAg) | 90-93 | 96-97 | 93% cumulative release over 43 days |

Applications of N,N,N-Trimethyl Chitosan in Drug Delivery

| Application | Description | Key Advantages of TMC | Reference(s) |

| Oral Drug Delivery | Encapsulation of drugs to protect them from the harsh environment of the GI tract and enhance their absorption. | pH-independent solubility, mucoadhesion, permeation enhancement, protection from enzymatic degradation. | |

| Nasal Drug Delivery | Delivery of drugs, especially proteins and vaccines, to the systemic circulation or the brain via the nasal route. | High solubility, mucoadhesion, permeation enhancement, rapid onset of action. | |

| Vaccine Delivery | Adjuvant and delivery system for antigens to enhance the immune response, particularly for mucosal vaccination. | Mucoadhesion for prolonged antigen presentation, permeation enhancement for uptake by immune cells, immunostimulatory properties. | |

| Gene Delivery | Formation of polyplexes with DNA or siRNA for gene therapy. | Cationic nature allows for efficient complexation with nucleic acids, protection from nucleases, and facilitated cellular uptake. | |

| Transdermal Drug Delivery | Enhancement of drug permeation through the skin. | Positive charge interacts with the negatively charged skin surface, potentially disrupting the stratum corneum. |

Biocompatibility and Toxicity

TMC is generally considered to be biocompatible. However, its cytotoxicity can be influenced by factors such as the degree of quaternization (DQ), molecular weight, and concentration. Higher DQ values have been associated with increased cytotoxicity. In vivo studies have shown good biocompatibility for various applications, including nasal and oral delivery. For instance, TMC nanoparticles have shown no toxic effects on Calu-3 cells and only a partially reversible cilio-inhibiting effect on chicken trachea.

Conclusion

N,N,N-trimethyl chitosan stands out as a versatile and effective polymer for a wide array of drug delivery applications. Its unique combination of pH-independent solubility, positive charge, mucoadhesiveness, and permeation-enhancing properties makes it an invaluable tool for overcoming significant challenges in the delivery of both small molecule drugs and macromolecules. The ability to formulate TMC into nanoparticles with tunable properties further expands its potential. As research continues to unveil the full scope of its capabilities, TMC is poised to play an increasingly important role in the development of next-generation drug delivery systems.

References

- 1. Trimethyl chitosan and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Chitosan Nanoparticles for Intranasal Drug Delivery [mdpi.com]

- 5. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mucoadhesive Properties of Trimethyl Chitosan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mucoadhesive properties of trimethyl chitosan (TMC), a quaternized derivative of chitosan that has garnered significant interest in the field of drug delivery. TMC's enhanced solubility over a wide pH range and its positive charge make it a promising polymer for enhancing the residence time of formulations on mucosal surfaces, thereby improving drug absorption and bioavailability. This document delves into the synthesis of TMC, the mechanisms governing its interaction with mucus, quantitative data on its mucoadhesive strength, and detailed protocols for its evaluation.

Synthesis of this compound

The synthesis of this compound (TMC) primarily involves the methylation of the primary amino groups of chitosan. The degree of quaternization (DQ), a critical parameter influencing its properties, can be controlled by modifying the reaction conditions. Several methods for TMC synthesis have been reported:

-

Reductive Methylation: This is a common method that involves the reaction of chitosan with methyl iodide in the presence of a strong base (e.g., sodium hydroxide) and a reducing agent. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP).[1][2]

-

Reaction with Iodomethane: Chitosan can be directly reacted with iodomethane under stringent basic conditions. This method can sometimes lead to O-methylation as an undesirable side reaction.[1]

-

Greener Synthesis Routes: To avoid the use of toxic reagents like methyl iodide, alternative methods have been developed. One such approach utilizes dimethyl carbonate as a methylating agent in the presence of an ionic liquid, which acts as both a solvent and a catalyst.[3]

The synthesis process can be visualized as a multi-step chemical reaction.

Caption: Synthesis of this compound via Reductive Methylation.

Mechanism of Mucoadhesion

The mucoadhesive properties of this compound are primarily attributed to the electrostatic interactions between the positively charged quaternary ammonium groups of TMC and the negatively charged sialic acid and sulfonic acid residues of mucin glycoproteins present in the mucus layer.[4] Beyond this primary electrostatic attraction, other forces also contribute to the adhesive bond:

-

Hydrogen Bonding: The hydroxyl and ether groups on the chitosan backbone can form hydrogen bonds with the mucin glycoproteins.

-

Hydrophobic Interactions: Hydrophobic regions of the polymer and mucin can interact, further strengthening the adhesion.

-

Chain Entanglement: The flexible polymer chains of TMC can interpenetrate the mucus gel network, leading to physical entanglement.

The interplay of these forces results in a strong and prolonged adhesion of TMC-based formulations to mucosal surfaces.

Caption: Molecular Mechanisms of this compound Mucoadhesion.

Quantitative Analysis of Mucoadhesive Properties

The mucoadhesive strength of TMC is influenced by several factors, most notably the degree of quaternization (DQ) and the molecular weight (MW) of the polymer. The relationship between DQ and mucoadhesion can be complex; some studies report a decrease in mucoadhesion with increasing DQ due to conformational changes and reduced chain flexibility, while others suggest an optimal DQ range for maximal adhesion.

The following tables summarize quantitative data from various studies evaluating the mucoadhesive properties of TMC.

Table 1: Influence of Degree of Quaternization (DQ) on TMC Mucoadhesion

| TMC Characteristics | Experimental Method | Substrate | Key Findings | Reference |

| DQ: 22.1% - 48.8% | Tensiometry (Wilhelmy plate method) | Mucin | Decrease in mucoadhesivity with an increase in DQ. | |

| Low, Medium, High MW; DQ: 25.6% - 61.3% | Tensile Test | Not specified | Gels from lower DQ and medium MW TMC had the greatest work of adhesion (252 ± 14 µJ). | |

| Increasing DQ | Mucoadhesion Measurement | Bovine submaxillary mucin & porcine buccal mucosa | Mucoadhesive properties increase with increasing DQ. |

Table 2: Work of Adhesion and Detachment Force of Chitosan and its Derivatives

| Polymer | Experimental Method | Substrate | Work of Adhesion | Detachment Force | Reference |

| Chitosan-4-thiobutylamidine | Tensile Test | Porcine small intestinal mucosa | 740 ± 147 µJ | - | |

| Chitosan-N-acetyl-cysteine | Tensile Test | Porcine intestinal mucosa | 8.3-fold greater than unmodified chitosan | - | |

| Chitosan | Texture Analyzer | Goat intestinal mucosa | - | Two-fold increase in mucoadhesive strength for thiolated chitosan (dry); three-fold increase (hydrated). |

Experimental Protocols for Mucoadhesion Assessment

A variety of in vitro, ex vivo, and in vivo methods are employed to characterize the mucoadhesive properties of polymers like TMC. Below are detailed protocols for key experiments.

Tensile Strength Measurement (Texture Analyzer)

This method quantifies the force required to detach the polymer from a mucosal surface.

Materials:

-

Texture Analyzer equipped with a cylindrical probe

-

Freshly excised mucosal tissue (e.g., porcine buccal or intestinal mucosa)

-

TMC formulation (e.g., gel, film, or nanoparticle suspension)

-

Phosphate buffered saline (PBS) at pH 6.8

Procedure:

-

Secure the fresh mucosal tissue onto the testing platform of the texture analyzer, ensuring the mucosal side is facing upwards.

-

Apply a precise amount of the TMC formulation onto the tip of the probe.

-

Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until the formulation comes into contact with the mucosal surface.

-

Apply a constant contact force (e.g., 0.5 N) for a specified duration (e.g., 60 seconds) to allow for interaction.

-

Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

-

Record the force required to detach the probe from the mucosal surface as a function of displacement.

-

The peak force is recorded as the detachment force, and the area under the force-distance curve represents the work of adhesion.

Rheological Analysis of Polymer-Mucin Interaction

This method assesses the interaction between the polymer and mucin by measuring changes in the viscoelastic properties of a polymer-mucin mixture. A synergistic increase in viscosity or viscoelastic moduli indicates a strong interaction.

Materials:

-

Rheometer with a cone-plate or parallel-plate geometry

-

Mucin dispersion (e.g., 2-5% w/v porcine gastric mucin in simulated intestinal fluid)

-

TMC solution at various concentrations

-

Simulated intestinal fluid (pH 6.8)

Procedure:

-

Prepare solutions of TMC and a mucin dispersion at the desired concentrations.

-

Measure the viscosity and viscoelastic moduli (G' and G'') of the individual TMC solutions and the mucin dispersion.

-

Prepare mixtures of the TMC solution and mucin dispersion at different ratios.

-

Measure the viscosity and viscoelastic moduli of the mixtures.

-

Calculate the rheological synergism parameter (Δη) using the following equation: Δη = η_mix - (η_polymer + η_mucin), where η is the viscosity of the mixture, polymer solution, and mucin dispersion, respectively. A positive value indicates a mucoadhesive interaction.

Ex Vivo Mucoadhesion on Porcine Intestinal Tissue

This method evaluates the retention of the formulation on a biological tissue under conditions that mimic the physiological environment.

Materials:

-

Freshly excised porcine small intestine

-

Fluorescently labeled TMC nanoparticles

-

Perfusion chamber or flow-through apparatus

-

Fluorescence microscope or plate reader

-

Simulated intestinal fluid (pH 6.8)

Procedure:

-

Obtain a segment of fresh porcine small intestine and carefully remove the contents.

-

Mount a section of the intestine in a perfusion chamber with the mucosal side exposed.

-

Equilibrate the tissue by perfusing with pre-warmed simulated intestinal fluid.

-

Introduce the fluorescently labeled TMC nanoparticle suspension into the chamber and incubate for a specific period (e.g., 30 minutes) to allow for adhesion.

-

Wash the tissue with a continuous flow of simulated intestinal fluid to remove non-adhered nanoparticles.

-

Quantify the amount of retained nanoparticles by measuring the fluorescence intensity of the tissue using a fluorescence microscope or by lysing the tissue and measuring the fluorescence of the lysate with a plate reader.

Caption: Experimental Workflow for Mucoadhesion Evaluation.

Conclusion

This compound stands out as a versatile and potent mucoadhesive polymer with significant potential for enhancing mucosal drug delivery. Its permanent positive charge and solubility at physiological pH are key advantages over its parent polymer, chitosan. The mucoadhesive properties of TMC are governed by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions, as well as physical entanglement with the mucus network. A thorough understanding and quantitative evaluation of these properties, using the methodologies outlined in this guide, are crucial for the rational design and development of effective mucoadhesive drug delivery systems. Further research focusing on optimizing the degree of quaternization and molecular weight of TMC for specific mucosal applications will continue to drive innovation in this exciting field.

References

- 1. Buccal penetration enhancement properties of N-trimethyl chitosan: Influence of quaternization degree on absorption of a high molecular weight molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Applications of Quaternized Chitosan [mdpi.com]

- 4. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of trimethyl chitosan as a permeation enhancer

An In-depth Technical Guide: The Mechanism of Action of Trimethyl Chitosan as a Permeation Enhancer

Executive Summary

N,N,N-trimethyl chitosan (TMC), a quaternized derivative of chitosan, has emerged as a potent and versatile permeation enhancer for improving the mucosal absorption of therapeutic molecules, particularly hydrophilic macromolecules. Unlike its parent polymer, chitosan, TMC possesses a permanent positive charge and is soluble over a wide pH range, making it highly effective in the neutral pH environment of the small intestine.[1][2][3] The primary mechanisms underpinning its efficacy involve a multifaceted approach: superior mucoadhesion to prolong formulation residence time and, most critically, the transient and reversible opening of epithelial tight junctions to enhance paracellular drug transport.[4][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and schematic diagrams for researchers, scientists, and drug development professionals.

Introduction to this compound (TMC)

The effective oral delivery of many drugs, especially peptides, proteins, and nucleic acids, is hampered by poor permeability across the epithelial barriers of the gastrointestinal tract. Chitosan, a natural polysaccharide, has been extensively studied for its ability to enhance drug absorption. However, its utility is limited by its poor solubility at neutral and alkaline pH, as its permeation-enhancing effect relies on the protonation of its primary amino groups, which only occurs in acidic environments (pH < 6.5).

To overcome this limitation, TMC was developed through the chemical modification (methylation) of chitosan. This process introduces quaternary ammonium groups onto the chitosan backbone, conferring a permanent positive charge and rendering the polymer water-soluble across a broad physiological pH range. This key modification allows TMC to exert its mucoadhesive and permeation-enhancing effects throughout the gastrointestinal tract, representing a significant advancement for oral drug delivery systems.

Core Mechanisms of Permeation Enhancement

TMC enhances drug permeation through a synergistic combination of mucoadhesion and paracellular pathway modulation.

Mucoadhesion: Increasing Residence Time

The primary mechanism of mucoadhesion is the strong electrostatic interaction between the permanently cationic quaternary ammonium groups of TMC and the negatively charged sialic acid and sulfonic acid residues present in mucin, the main glycoprotein component of the mucus layer. This interaction anchors the TMC-based drug formulation to the mucosal surface, significantly prolonging its residence time at the site of absorption and increasing the concentration gradient for drug diffusion.

Caption: Logical workflow of TMC's mucoadhesive action.

Paracellular Pathway Modulation: Opening of Tight Junctions

The most significant contribution of TMC to permeation enhancement is its ability to transiently and reversibly open the tight junctions (TJs) between epithelial cells. This allows drugs, particularly large hydrophilic molecules that cannot easily cross cell membranes, to pass through the paracellular space. This process involves several coordinated cellular events.

2.2.1 Electrostatic Interaction and Signaling The interaction begins with the binding of positively charged TMC to negatively charged components on the cell surface. This triggers intracellular signaling cascades. Studies have shown that TMC-mediated opening of TJs can proceed via the C-Jun NH2-terminal kinase (JNK)-dependent pathway.

2.2.2 Reorganization of Tight Junction Proteins and the Cytoskeleton Following the initial interaction, a reorganization of key TJ and cytoskeletal proteins occurs:

-

TJ Protein Redistribution: Key transmembrane proteins that form the TJ barrier, such as claudin-4 and occludin, are displaced from the cell-cell junctions and redistributed into the cytoplasm. In some cases, this is followed by lysosomal degradation of the displaced proteins, contributing to the weakening of the TJ seal.

-

Cytoskeletal Rearrangement: The integrity of TJs is intrinsically linked to the underlying actin cytoskeleton. TMC provokes a redistribution of cytoskeletal F-actin, which leads to the mechanical opening of the TJs.

This effect is transient and reversible; upon removal of TMC, the TJ proteins and actin cytoskeleton reorganize, and the barrier integrity is restored.

Caption: Overall mechanism of TMC-mediated tight junction modulation.

Quantitative Assessment of Permeation Enhancement

The effect of TMC on epithelial barrier function is commonly quantified by measuring the transepithelial electrical resistance (TEER) and the flux of paracellular markers across cell monolayers, such as Caco-2 cells.

Table 1: Effect of TMC on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers

A decrease in TEER is a direct indication of increased ion permeability and the opening of tight junctions.

| TMC / Chitosan Salt | Concentration (% w/v) | Degree of Quaternization (DQ) | pH | TEER Reduction (%) (after 2h) | Reference |

| N-trimethyl chitosan chloride (TMC) | 0.25 | 12.28% | 6.20 | ~24% | |

| Chitosan hydrochloride | 0.25 | N/A | 6.20 | ~84% | |

| Chitosan glutamate | 0.25 | N/A | 6.20 | ~60% | |

| N-trimethyl chitosan chloride (TMC) | >0.25 up to 2.5 | 12.28% | 6.20 | Further decrease | |

| N-trimethyl chitosan chloride (TMC) | - | - | 7.40 | Effective | |

| Chitosan salts | - | - | 7.40 | Ineffective (insoluble) |

Note: While chitosan salts show a stronger effect at pH 6.2, TMC's key advantage is its effectiveness at neutral pH 7.4, where chitosans are insoluble and inactive.

Table 2: Enhancement of Paracellular Marker Permeability Across Caco-2 Monolayers by TMC

An increase in the transport of hydrophilic, cell-impermeable markers confirms enhanced paracellular permeability.

| Polymer (0.25% w/v) | Marker | Molecular Weight (Da) | Permeability Increase (Fold) | Reference |

| N-trimethyl chitosan chloride (TMC) | [¹⁴C]-Mannitol | 182.2 | 11-fold | |

| Chitosan hydrochloride | [¹⁴C]-Mannitol | 182.2 | 34-fold | |

| Chitosan glutamate | [¹⁴C]-Mannitol | 182.2 | 25-fold |

Key Experimental Protocols

Protocol: Transepithelial Electrical Resistance (TEER) Measurement

This protocol describes the method to assess the integrity of an epithelial cell monolayer before and after exposure to TMC.

-

Cell Culture: Caco-2 cells are seeded at a high density onto microporous polycarbonate membrane filters of Transwell® inserts and cultured for 21-25 days to allow for spontaneous differentiation and the formation of a confluent monolayer with robust tight junctions.

-

Instrumentation: An epithelial volt-ohm meter (EVOM) with a "chopstick" electrode set (e.g., STX2) is used.

-

Preparation: Before measurement, the electrodes are sterilized with 70% ethanol and equilibrated in sterile phosphate-buffered saline (PBS). The cell culture medium in the inserts is replaced with pre-warmed transport buffer (e.g., HBSS) and allowed to equilibrate for 30 minutes in the incubator.

-

Baseline Measurement: The initial TEER value (R_baseline) of each monolayer is measured by placing the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. A blank measurement (R_blank) is taken from an insert without cells.

-

TMC Application: The buffer in the apical compartment is replaced with a solution of TMC at the desired concentration. A control group receives fresh buffer only.

-

Time-Course Measurement: TEER is measured at various time points (e.g., 30, 60, 90, 120 minutes) after TMC application.

-

Reversibility Study: After the final measurement, the TMC solution is removed, the monolayers are washed with fresh buffer, and TEER is monitored for several hours or days to assess the recovery of barrier function.

-

Calculation: The net TEER value (Ω·cm²) is calculated as: TEER = (R_measured - R_blank) x A, where A is the surface area of the membrane filter. The change in barrier integrity is often expressed as a percentage of the initial TEER value.

Caption: Experimental workflow for TEER measurement.

Protocol: Paracellular Permeability Assay

This protocol quantifies the transport of a hydrophilic marker across the cell monolayer.

-

Cell Culture: Caco-2 monolayers are prepared as described in the TEER protocol. Monolayers with TEER values above a pre-determined threshold are selected for the experiment.

-

Experimental Setup: The transport buffer in the apical compartment is replaced with a solution containing both TMC and a fluorescent paracellular marker (e.g., FITC-dextran, MW 4 kDa). The basolateral compartment contains a fresh transport buffer.

-

Sample Collection: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), a sample is collected from the basolateral compartment and replaced with an equal volume of fresh buffer.

-

Quantification: The concentration of the fluorescent marker in the collected samples is determined using a fluorescence plate reader or spectrophotometer.

-

Calculation: The apparent permeability coefficient (P_app) is calculated using the formula: P_app (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the marker in the apical compartment. An increase in P_app in the presence of TMC indicates enhanced paracellular transport.

Conclusion

N,N,N-trimethyl chitosan stands out as a highly effective permeation enhancer due to its unique physicochemical properties and multifaceted mechanism of action. Its pH-independent solubility and permanent cationic charge enable robust mucoadhesion and, more importantly, facilitate the transient opening of epithelial tight junctions. By inducing the reorganization of key junctional proteins and the actin cytoskeleton, TMC creates a temporary paracellular pathway for the absorption of otherwise poorly permeable drugs. A thorough understanding of this mechanism, supported by quantitative in vitro models, is crucial for harnessing the full potential of TMC in the development of advanced and effective mucosal drug delivery systems.

References

- 1. This compound and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimethylated chitosan as polymeric absorption enhancer for improved peroral delivery of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Novel application of this compound as an adjuvant in vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Quaternization in Trimethyl Chitosan Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The degree of quaternization (DQ) is a critical parameter that dictates the functionality of trimethyl chitosan (TMC), a versatile cationic polymer derived from chitosan. This technical guide provides an in-depth analysis of how varying the DQ of TMC influences its physicochemical properties and its performance in key biomedical applications, including drug delivery, gene therapy, and as an antimicrobial agent. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Impact of Degree of Quaternization on Physicochemical Properties and Biological Function

The introduction of quaternary ammonium groups onto the chitosan backbone permanently fixes a positive charge on the polymer, rendering it soluble across a wide pH range, a significant advantage over its parent molecule, chitosan, which is only soluble in acidic conditions. The extent of this modification, the DQ, fine-tunes a spectrum of properties crucial for its biological activity.

Solubility and Mucoadhesion

A higher degree of quaternization generally leads to increased aqueous solubility due to the enhanced cationic nature of the polymer.[1] However, the relationship between DQ and mucoadhesion is more complex. While the positive charge of TMC facilitates electrostatic interactions with negatively charged sialic acid residues in mucin, some studies have shown that mucoadhesiveness can decrease with a very high DQ.[2][3] This is attributed to conformational changes and reduced polymer flexibility at higher levels of quaternization.[2]

Table 1: Effect of Degree of Quaternization on the Mucoadhesive Properties of this compound

| Degree of Quaternization (%) | Molecular Weight | Work of Adhesion (μJ) | Reference |

| 25.6 - 61.3 | Medium | 252 ± 14 | [4] |

Permeation Enhancement in Drug Delivery

TMC is a potent permeation enhancer, facilitating the paracellular transport of hydrophilic drugs across epithelial barriers by reversibly opening tight junctions. The DQ plays a direct role in this function, with a higher DQ generally leading to a greater reduction in transepithelial electrical resistance (TEER), an indicator of tight junction integrity. However, an optimal DQ may exist for maximal transport enhancement, beyond which the effect plateaus.

Table 2: Influence of this compound Degree of Quaternization on Transepithelial Electrical Resistance (TEER) and Drug Permeation

| Degree of Quaternization (%) | Concentration (% w/v) | Cell Line | TEER Reduction (%) | Permeation Enhancement (Fold Increase) | Reference |

| 12.6 | 2.0 | Caco-2 | 36 ± 3 | 51 ([¹⁴C]mannitol) | |

| 19.9 | 2.0 | Caco-2 | 53 ± 6 | 97 ([¹⁴C]mannitol) | |

| 40 | 0.5 | Caco-2 | - | Higher than TMC with lower DQ | |

| 48 | 0.5 | Caco-2 | 47.34 ± 6.0 | Maximum effect observed | |

| 59 | 0.5 | Caco-2 | No further increase | No further increase | |

| 60 | 0.5 | Caco-2 | - | Higher than 40% DQ |

Gene Delivery

The cationic nature of TMC allows for effective complexation with negatively charged plasmid DNA, forming nanoparticles that can protect the genetic material and facilitate its cellular uptake. The transfection efficiency of these TMC-based gene delivery systems is influenced by the DQ, as it affects the charge density and the ability to condense DNA.

Antimicrobial Activity

TMC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The positively charged quaternary ammonium groups interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death. A higher DQ generally correlates with enhanced antimicrobial efficacy, as reflected by lower minimum inhibitory concentration (MIC) values.

Table 3: Antimicrobial Activity of Quaternized Chitosan Derivatives Against Common Pathogens

| Degree of N-Substitution/Quaternization | Microorganism | MIC (μg/mL) | Reference |

| >20% Extent of N-substitution | Staphylococcus aureus | 8 - 64 | |

| >20% Extent of N-substitution | Escherichia coli | 16 - 64 | |

| Not specified | Staphylococcus aureus | 32 - 128 | |

| Not specified | Escherichia coli | 32 - 128 | |

| 50% | Staphylococcus aureus | Superior to derivative with larger alkyl groups |

Experimental Protocols

Synthesis of this compound with Controlled Degree of Quaternization

This protocol is a generalized procedure based on reductive methylation. The final DQ can be controlled by adjusting the reaction time, temperature, and the molar ratio of reagents.

Materials:

-

Chitosan

-

N-methyl-2-pyrrolidone (NMP)

-

Sodium iodide (NaI)

-

Sodium hydroxide (NaOH) solution (e.g., 15-45% w/v)

-

Methyl iodide (CH₃I)

-

Acetone

-

Ethanol

-

Dialysis tubing (MWCO appropriate for the starting chitosan)

Procedure:

-

Disperse chitosan in NMP to form a suspension.

-

Add NaI and NaOH solution to the chitosan suspension and stir at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-2 hours) to activate the chitosan.

-

Add methyl iodide dropwise to the reaction mixture. The molar ratio of methyl iodide to the glucosamine units of chitosan will influence the DQ.

-

Continue the reaction at the elevated temperature for a defined period. Longer reaction times generally lead to a higher DQ.

-

To achieve a higher DQ, the reaction can be repeated by adding fresh NaOH and methyl iodide.

-

Precipitate the resulting this compound iodide by adding an excess of acetone or ethanol.

-

Collect the precipitate by filtration or centrifugation and wash thoroughly with acetone or ethanol to remove unreacted reagents.

-

To obtain the more biocompatible chloride salt, dissolve the this compound iodide in a 10% NaCl solution and stir for 24-48 hours to allow for ion exchange.

-

Purify the this compound chloride by dialysis against deionized water for 2-3 days, changing the water frequently.

-

Lyophilize the dialyzed solution to obtain the final TMC product as a fluffy, white solid.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Physicochemical properties and biocompatibility of N-trimethyl chitosan: effect of quaternization and dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Trimethyl Chitosan Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biocompatibility assessment of trimethyl chitosan (TMC), a promising cationic polymer for various biomedical and pharmaceutical applications. TMC, a derivative of the natural polysaccharide chitosan, offers enhanced solubility over a wide pH range, making it an attractive candidate for drug delivery systems.[1] This document summarizes key quantitative data on its biocompatibility, details relevant experimental protocols, and visualizes important related pathways and workflows.

Quantitative Biocompatibility Data

The biocompatibility of this compound is influenced by several factors, including its degree of quaternization (DQ), molecular weight (MW), and the specific cell type or biological system it interacts with. The following tables summarize quantitative data from various in vitro and in vivo studies.

In Vitro Cytotoxicity Data

Table 1: Summary of In Vitro Cytotoxicity of this compound (TMC) and its Nanoparticles (NPs)

| Cell Line | TMC Derivative/Formulation | Concentration Range | Exposure Time | Viability/Cytotoxicity Measurement | Key Findings |

| Caco-2 | TMC polymers (12-59% DQ) | 0.5% (w/v) | Not specified | Transepithelial Electrical Resistance (TEER) | All TMC polymers decreased TEER. Maximum reduction was observed with 48% DQ.[2] |

| Caco-2 | TMC nanoparticles | 0-2 mg/mL | 48 h | Cell Viability (>70%) | DNA-loaded chitosan nanoparticles showed over 70% cell viability up to 2 mg/mL.[3] |

| RAW 264.7 | Chitosan NPs (80% and 93% DDA) | 312-5000 µg/mL | 24 h | Cell Viability (IC50) | Chitosan NPs induced a significant decrease in cell viability above 2,500 and 3,000 µg/mL, respectively.[4] |

| B16-F10 | TMC | 0.4 µg/mL | 48 h | Apoptosis Rate (10%) | TMC alone showed a low apoptosis rate.[5] |

| Caco-2 | Chitosan Malate (CM) solution | 2.5-15 mg/mL | 24 h | Cell Viability (5-90%) | CM solution displayed concentration-dependent cytotoxicity. |

| Human Pulp Cells (HPC) | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |

| Human Gingival Fibroblasts (HGF) | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |

| MC3T3-E1 | Chitosan | > 0.19% | Not specified | Cell Viability | Concentrations above 0.19% can induce cell death or decrease cell viability. |

In Vivo Biocompatibility Data

Table 2: Summary of In Vivo Biocompatibility of this compound (TMC)

| Animal Model | TMC Formulation | Administration Route | Dosage | Duration | Key Findings |

| Mice | Chitosan oligomers | Oral | Up to 10 g/kg | Single dose | No clinical signs of toxicity were observed. |

| Rats | Chitosan | Dietary | 1% and 5% | 4 weeks | No significant differences in weight gain were observed. |

| Rats | Chitosan | Dietary | 450, 1,500, and 5,200 mg/kg/day (males); 650, 1,800, and 6,000 mg/kg/day (females) | Up to 26 weeks | No treatment-related clinical findings. |

Hemocompatibility Data

Table 3: Summary of Hemocompatibility of this compound (TMC)

| Material | Test | Concentration | Result |

| Neutralized Chitosan Solution | Hemolytic Activity | 0.4 mg/mL | 2.56% hemolysis, considered insignificant. |

| HT Hydrogels | Hemolysis Rate | 0.5%, 1%, 1.5% | 0.14 ± 0.07%, 0.31 ± 0.20%, and 0.41 ± 0.20% respectively, meeting international standards of <5%. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biocompatibility studies. The following are protocols for key experiments cited in the literature.

Synthesis of N,N,N-Trimethyl Chitosan (TMC)

This protocol is based on the reductive methylation method.

-

Dissolution of Chitosan: Disperse chitosan in N-methyl-2-pyrrolidone (NMP) at room temperature with continuous stirring.

-

First Methylation Step (N,N-dimethylation):

-

Add an aqueous solution of sodium hydroxide and crushed sodium iodide to the chitosan suspension.

-

Add methyl iodide dropwise to the reaction mixture while stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).

-

-

Second Methylation Step (N,N,N-trimethylation):

-

Add a second portion of sodium hydroxide solution and methyl iodide.

-

Continue the reaction under the same controlled temperature for an extended period (e.g., 4 hours).

-

-

Quenching and Precipitation:

-

Stop the reaction by adding an excess of acetone.

-

Collect the precipitate by filtration and wash extensively with acetone to remove unreacted reagents.

-

-

Purification:

-

Dissolve the precipitate in a minimal amount of distilled water.

-

Dialyze the solution against distilled water for several days to remove impurities.

-

Lyophilize the purified solution to obtain the final N,N,N-trimethyl chitosan product.

-

-

Characterization: Confirm the degree of quaternization and chemical structure using techniques such as ¹H NMR and FTIR spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with TMC:

-

Prepare serial dilutions of the TMC solution in a suitable cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the TMC-containing medium to each well.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm or 690 nm to correct for background absorbance.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control cells.

-

Hemolysis Assay

This assay evaluates the hemolytic potential of TMC on red blood cells.

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh human or animal blood and centrifuge to separate the RBCs.

-

Wash the RBCs multiple times with sterile phosphate-buffered saline (PBS).

-

Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

-

-

Incubation with TMC:

-

Prepare different concentrations of TMC solution in PBS.

-

Mix the TMC solutions with the RBC suspension in test tubes.

-

Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., distilled water) as a positive control (100% hemolysis).

-

Incubate the mixtures at 37°C for a specified time (e.g., 2 hours) with gentle shaking.

-

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement:

-

Carefully collect the supernatant.

-